molecular formula C5H6IN3S B8677976 2-Iodo-4-methyl-6-(methylthio)-1,3,5-triazine

2-Iodo-4-methyl-6-(methylthio)-1,3,5-triazine

Cat. No. B8677976
M. Wt: 267.09 g/mol
InChI Key: SXHBGQNROXABQH-UHFFFAOYSA-N
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Patent
US08772480B2

Procedure details

A mixture of 2-chloro-4-methyl-6-(methylthio)-1,3,5-triazine (2110 mg, 12.01 mmol) and 67% hydriodic acid solution (2.260 mL, 30.0 mmol) in CH2Cl2 (4 mL) was stirred at room temperature for 3 h. The solid was filtered off and washed with CH2Cl2. The solid was treated with sat. aqueous NaHCO3 (10 mL) and extracted with EtOAc (2×30 mL). The organic extract was washed with saturated NaCl (10 mL) and dried over Na2SO4. The solution was filtered and concentrated in vacuo to give crude product as a yellow solid. This was purified by silica gel chromatography eluting with 50% CH2Cl2/hexanes to give 2-iodo-4-methyl-6-(methylthio)-1,3,5-triazine (2.1 g, 7.86 mmol, 65.4% yield). 1H NMR (300 MHz, CDCl3) δ 2.53 (s, 3H); 2.51 (s, 3H). m/z (ESI, +ve ion) 267.8 (M+H)+.
Quantity
2110 mg
Type
reactant
Reaction Step One
Quantity
2.26 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([CH3:8])[N:5]=[C:4]([S:9][CH3:10])[N:3]=1.[IH:11]>C(Cl)Cl>[I:11][C:2]1[N:7]=[C:6]([CH3:8])[N:5]=[C:4]([S:9][CH3:10])[N:3]=1

Inputs

Step One
Name
Quantity
2110 mg
Type
reactant
Smiles
ClC1=NC(=NC(=N1)C)SC
Name
Quantity
2.26 mL
Type
reactant
Smiles
I
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with CH2Cl2
ADDITION
Type
ADDITION
Details
The solid was treated with sat. aqueous NaHCO3 (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×30 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with saturated NaCl (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give crude product as a yellow solid
CUSTOM
Type
CUSTOM
Details
This was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 50% CH2Cl2/hexanes

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
IC1=NC(=NC(=N1)C)SC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.86 mmol
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 65.4%
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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